

Paxalisib circulating tumor cell cluster disruption

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Paxalisib

CAS No.: 1382979-44-3

Cat. No.: S528760

[Get Quote](#)

Paxalisib Technical Profile

Paxalisib is an investigational, brain-penetrant inhibitor that targets key components of the PI3K/AKT/mTOR signaling pathway [1]. This pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer [1].

- **Drug Target(s):** mTOR, PIK3CA, PIK3CB, PIK3CD, PIK3CG [1]
- **Mechanism:** By inhibiting the PI3K signaling pathway, **paxalisib** can inhibit cell growth and survival in susceptible tumor cell populations [1].
- **Key Differentiator:** Its design allows it to effectively cross the blood-brain barrier, making it particularly relevant for cancers involving the central nervous system [2].

Quantitative Data on CTC Cluster Disruption

Recent *ex vivo* and clinical case studies have quantified the effect of **paxalisib** on CTCs. The table below summarizes key findings.

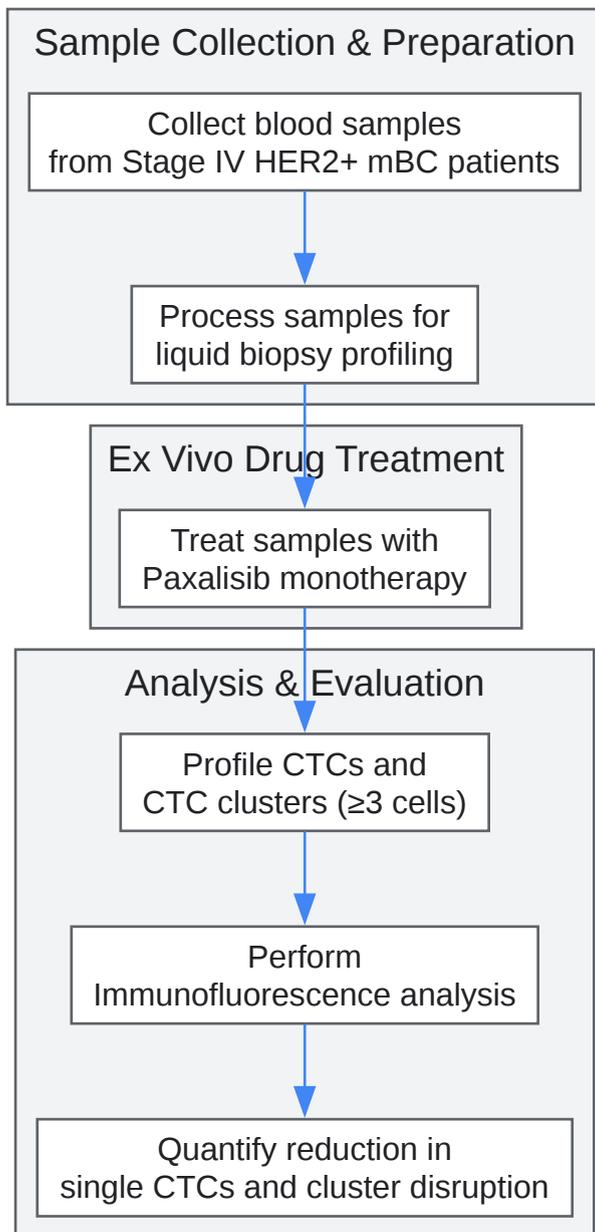
Study Type	Cancer Type	Intervention	Key Results on CTCs
------------	-------------	--------------	---------------------

| *Ex Vivo* Study [3] | Stage IV HER2-positive Metastatic Breast Cancer | **Paxalisib** monotherapy | -
Statistically significant reduction in **single CTCs**.

- **Complete disruption (100%)** of CTC clusters containing ≥ 3 cells. | | Expanded-Access Case [4] [5] | Metastatic Triple-Negative Breast Cancer (TNBC) | **Paxalisib** + pembrolizumab + chemotherapy | - **86% reduction** in overall tumor burden observed on imaging after 3 weeks.
- Aligned with *ex vivo* data on CTC cluster disruption. |

Experimental Protocol: Ex Vivo CTC Analysis

The following workflow is based on the collaborative research program led by Professor Sudha Rao at QIMR Berghofer, which investigated **paxalisib** in HER2-positive metastatic breast cancer [3].



[Click to download full resolution via product page](#)

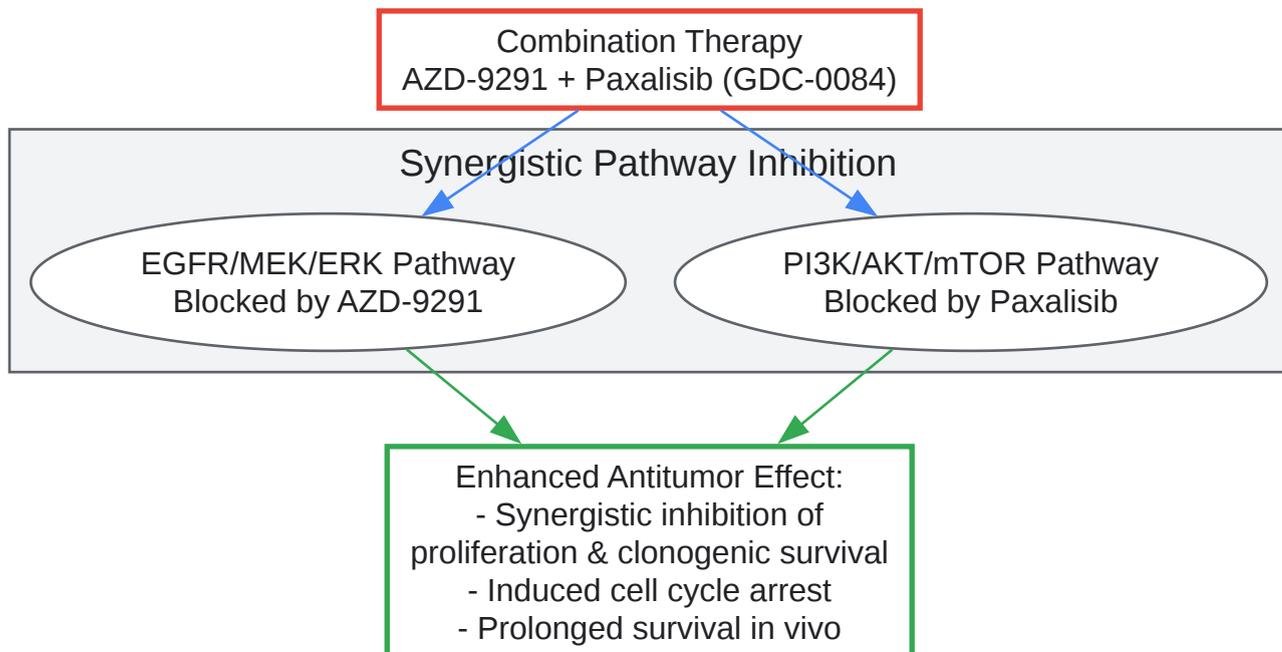
Key Methodological Details:

- **Sample Processing:** Blood samples from patients with Stage IV HER2-positive metastatic breast cancer were profiled using liquid biopsy techniques [3].
- **Treatment Condition:** Samples were treated with **paxalisib** as a monotherapy [3].
- **Primary Metrics:** The analysis focused on quantifying two key parameters:
 - The number of **single Circulating Tumor Cells (CTCs)**.
 - The presence and integrity of **CTC clusters (defined as groups of three or more cells)**.

- **Analysis Technique: Immunofluorescence analyses** were used to confirm the physical disruption of the CTC clusters [3].

FAQ & Troubleshooting Guide

- **Q1: What is the biological significance of disrupting CTC clusters?** CTC clusters are significantly more potent in initiating metastases than single CTCs. Disrupting them can reduce the metastatic potential of cancer cells. The *ex vivo* data suggests **paxalisib** directly targets this mechanism of aggression [3].
- **Q2: Are the effects on CTCs limited to a specific breast cancer subtype?** While the most detailed *ex vivo* data is in HER2-positive breast cancer [3], the effect is not necessarily subtype-limited. Positive results have also been observed in ongoing clinical investigations in Triple-Negative Breast Cancer (TNBC), indicating **paxalisib**'s potential utility across multiple breast cancer subtypes with activated PI3K pathways [3] [4].
- **Q3: How can I model combination therapies with paxalisib in preclinical studies?** A relevant approach comes from glioblastoma research. The diagram below illustrates a synergistic combination strategy targeting two key signaling pathways simultaneously, which you can adapt for breast cancer models [6].



Click to download full resolution via product page

Key Experimental Findings for This Combination [6]:

- **Synergy:** The combination showed synergistic effects in inhibiting GBM cell proliferation and clonogenic survival.
- **Mechanism:** It simultaneously blocked both the EGFR/MEK/ERK and PI3K/AKT/mTOR signaling pathways, leading to significant antitumor activity *in vitro* and *in vivo*.
- **Model Validation:** The combination significantly inhibited the growth of tumor xenografts and prolonged the survival of tumor-bearing mice.
- **Q4: Our lab is new to CTC cluster analysis. What are common pitfalls?**
 - **Sample Integrity:** Ensure rapid processing of blood samples to preserve CTC viability and cluster integrity.
 - **Cluster Definition:** Consistently apply a standardized definition for a cluster (e.g., ≥ 3 adherent nuclei). Immunofluorescence is crucial for confirming this.
 - **Data Normalization:** Account for baseline variations in CTC counts between different patient samples when calculating percentage reduction.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. paxalisib [mycancergenome.org]
2. Paxalisib [kaziatherapeutics.com]
3. Kazia Therapeutics Reports Complete Ex Vivo Disruption ... [prnewswire.com]
4. Case Study Highlights Tumor Burden Reduction With ... [onclive.com]
5. Kazia Therapeutics Announces 86% Reduction in Tumor ... [finance.yahoo.com]

6. Dual blockade of EGFR and PI3K signaling pathways offers a ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Paxalisib circulating tumor cell cluster disruption]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b528760#paxalisib-circulating-tumor-cell-cluster-disruption]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com